molecular formula C16H17NO2 B1509525 4-(2-Methylphenyl)-L-phenylalanine CAS No. 758685-64-2

4-(2-Methylphenyl)-L-phenylalanine

Cat. No. B1509525
CAS RN: 758685-64-2
M. Wt: 255.31 g/mol
InChI Key: UTGOGZMACBMWOF-HNNXBMFYSA-N
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Description

4-(2-Methylphenyl)-L-phenylalanine, also known as Methylphenidate, is a psychostimulant medication that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of phenylalanine and acts as a central nervous system (CNS) stimulant, increasing the levels of dopamine and norepinephrine in the brain.

Scientific Research Applications

Enzymatic Catalysis and Clinical Applications

  • Phenylalanine Ammonia-Lyase (PAL) : PAL, an enzyme catalyzing the transformation of L-phenylalanine to trans-cinnamic acid, has significant clinical and biotechnological applications. Its ability to break down L-phenylalanine is utilized in treating the genetic condition phenylketonuria. PAL's role in the production of optically pure L-phenylalanine, a precursor for the sweetener aspartame, also highlights its industrial significance (MacDonald & D'Cunha, 2007).

Production and Optimization in Microbial Systems

  • Enhanced L-Phenylalanine Production : Research focusing on the shikimate pathway in E. coli has identified key enzymes that when overexpressed, can significantly increase L-phenylalanine yield. This approach includes increasing the concentrations of specific enzymes, demonstrating a method to identify bottlenecks in metabolic pathways to improve product yield (Ding et al., 2016).
  • Metabolic Engineering in Escherichia coli : Techniques like inactivating the phosphotransferase transport system and overexpressing certain enzymes have shown promising results in improving L-phenylalanine synthesis from glucose in E. coli. This study provides insights into strategies for enhancing the yield of L-phenylalanine using metabolic engineering (Báez-Viveros et al., 2004).

properties

IUPAC Name

(2S)-2-amino-3-[4-(2-methylphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGOGZMACBMWOF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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